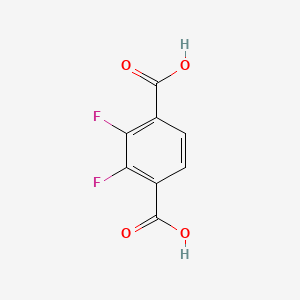

2,3-Difluoroterephthalic acid

Description

Significance of Fluorinated Aromatic Dicarboxylic Acids in Materials Science and Organic Synthesis

Fluorinated aromatic dicarboxylic acids are a class of compounds that have become indispensable in materials science and organic synthesis. The introduction of fluorine atoms into an aromatic dicarboxylic acid backbone can dramatically alter the physicochemical properties of the parent molecule. In materials science, this fluorination can lead to enhanced thermal stability, improved solubility in organic solvents, and modified electronic properties, making these compounds ideal for creating high-performance polymers, liquid crystals, and other advanced materials. The strong electronegativity of fluorine can also influence intermolecular interactions, leading to unique crystal packing and self-assembly behaviors, which are crucial for the design of functional materials.

In organic synthesis, fluorinated aromatic dicarboxylic acids serve as versatile building blocks. hokudai.ac.jp The presence of fluorine can direct the regioselectivity of further chemical transformations and can be used to fine-tune the electronic properties of target molecules. hokudai.ac.jp This is particularly important in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine can enhance metabolic stability and binding affinity. The development of new synthetic methods, such as organic electrolysis, has made a wider variety of these building blocks more accessible, paving the way for new discoveries. hokudai.ac.jp

Evolution of Research Interests in Terephthalic Acid Derivatives

Research into terephthalic acid and its derivatives has a long history, primarily driven by the massive commercial production of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netmdpi.com For decades, the focus was largely on optimizing the production of terephthalic acid itself, with the Amoco process becoming the dominant industrial method. mdpi.comemergenresearch.com The primary application was, and remains, the synthesis of polyesters for fibers, films, and packaging. researchgate.netemergenresearch.com

However, in recent years, research interests have diversified significantly. There is a growing emphasis on developing more sustainable production methods for terephthalic acid, including biocatalytic routes and the use of alternative feedstocks to reduce reliance on petroleum. researchgate.netmdpi.com Furthermore, there is a burgeoning field of research focused on creating novel terephthalic acid derivatives with tailored functionalities. researchgate.netmdpi.com This includes the synthesis of derivatives for applications beyond traditional polyesters, such as in the creation of metal-organic frameworks (MOFs), advanced coatings, and as intermediates in the pharmaceutical industry. researchgate.netresearchgate.net The systematic modification of the terephthalic acid core, for instance by introducing substituents like fluorine, allows for the fine-tuning of properties to meet the demands of these new applications.

Scope and Research Trajectories Pertaining to 2,3-Difluoroterephthalic Acid

The research landscape for this compound is evolving, with several key trajectories emerging. One major area of focus is its use as a linker in the design and synthesis of metal-organic frameworks (MOFs). The fluorine atoms can influence the topology of the resulting framework and can be used to create pores with specific chemical environments, which is of interest for gas storage and separation applications.

Another significant research direction is the incorporation of this compound into novel polymers. Its use in the synthesis of polyamides and other condensation polymers can lead to materials with enhanced thermal and chemical resistance. For example, it has been used in condensation reactions with diamine derivatives to create nanochannel structures with high fluorine densities on their inner surfaces. soton.ac.uk

Recent research has also explored the electrochemical properties of materials derived from this compound. For instance, its disodium (B8443419) salt, disodium 2,3-difluoroterephthalate, has been investigated as an anode material for sodium-ion batteries. acs.org These studies have shown that the degree and position of fluorination can significantly impact the electrochemical performance. acs.org Computational and experimental studies are being used to understand how the geometry and electronic structure of these molecules, influenced by the fluorine substituents, affect their performance in energy storage applications. acs.org

Furthermore, this compound is being utilized in the synthesis of complex organic molecules, such as fluorous nanorings, where its specific reactivity and structural features are exploited. dokumen.pub As synthetic methodologies for fluorinated compounds continue to advance, it is expected that the applications of this compound in creating new materials and molecules with unique properties will continue to expand.

Interactive Data Table

| Property | Value |

| Chemical Formula | C₈H₄F₂O₄ |

| Molecular Weight | 202.11 g/mol |

| Appearance | White powder acs.org |

| CAS Number | 1220509-29-4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoroterephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSASJEUDAQEILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270445 | |

| Record name | 2,3-Difluoro-1,4-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220509-29-4 | |

| Record name | 2,3-Difluoro-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220509-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-1,4-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2,3 Difluoroterephthalic Acid

Established Synthetic Pathways for 2,3-Difluoroterephthalic Acid

Oxidation Procedures of Methyl-Substituted Precursors (e.g., KMnO4 oxidation of 2,3-difluoro-4-methyl-benzoic acid)

A primary and straightforward route to this compound involves the oxidation of a difluorinated aromatic precursor bearing two methyl groups, or a methyl and a carboxyl group, at the appropriate positions. The oxidation of an alkylbenzene with a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) is a classic method for producing the corresponding benzoic acid. This reaction proceeds effectively if the carbon atom adjacent to the aromatic ring (the benzylic position) has at least one hydrogen atom.

For the synthesis of this compound, a suitable precursor is 2,3-difluoro-p-xylene. The two methyl groups are oxidized to carboxylic acids. Similarly, 2,3-difluoro-4-methylbenzoic acid serves as a direct precursor, where the remaining methyl group is oxidized to a second carboxylic acid function. The exhaustive oxidation by KMnO4 typically proceeds until carboxylic acids are formed. google.comscribd.com The reaction is robust, and any extra carbons in an alkyl chain are generally cleaved, yielding the benzoic acid.

Table 1: Oxidation of Methyl-Substituted Precursors

| Precursor | Oxidizing Agent | Product |

|---|---|---|

| 2,3-Difluoro-p-xylene | Potassium Permanganate (KMnO4) | This compound |

| 2,3-Difluoro-4-methylbenzoic acid | Potassium Permanganate (KMnO4) | This compound |

Multi-Step Approaches from Halogenated Benzenes (e.g., 1,4-dibromo-2,5-difluorobenzene (B1294941) via 2,5-difluoroterephthalonitrile hydrolysis)

Multi-step syntheses starting from readily available halogenated benzenes provide a versatile pathway to fluorinated terephthalic acids. While detailed examples for the 2,3-isomer are sparse, the synthesis of the related 2,5-difluoroterephthalic acid illustrates the methodology. This process typically involves two key steps: cyanation of a dihalobenzene followed by hydrolysis of the resulting dinitrile. researchgate.netresearchgate.net

In a parallel strategy for the 2,3-isomer, the synthesis would commence with a precursor such as 1,2-dichloro-3,6-difluorobenzene or 1,2-dibromo-3,6-difluorobenzene. This starting material undergoes a halogen exchange reaction, substituting the chloro or bromo groups with cyano groups, often using a reagent like copper(I) cyanide (CuCN) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The resulting intermediate, 2,3-difluoroterephthalonitrile, is then hydrolyzed under strong acidic conditions, for instance, using phosphoric acid at elevated temperatures, to yield this compound. researchgate.netgoogle.com A patent describes the formation of 2,3-difluoroterephthalonitrile via a halogen exchange reaction using potassium fluoride (B91410) in a benzonitrile (B105546) solvent at high temperatures. google.com

Table 2: Synthesis via Dinitrile Hydrolysis

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| Cyanation | 1,2-Dihalo-3,6-difluorobenzene | CuCN, DMF | 2,3-Difluoroterephthalonitrile |

| Hydrolysis | 2,3-Difluoroterephthalonitrile | H3PO4, H2O, Heat | This compound |

Carboxylation Reactions of Lithiated Intermediates

Organometallic routes involving lithiated intermediates offer another powerful method for synthesizing aromatic carboxylic acids. This pathway relies on the generation of a highly reactive organolithium species that can then react with carbon dioxide (in the form of dry ice) to form a lithium carboxylate, which is subsequently protonated to the carboxylic acid. psu.edu

For this compound, the synthesis could start from 1,2-difluorobenzene (B135520). A double lithiation would be required, followed by carboxylation. The directing effects of the fluorine atoms and the choice of base and solvent are critical for achieving the desired regioselectivity. psu.edu Alternatively, a dihalogenated precursor like 1,2-dibromo-3,6-difluorobenzene can be used. A bromine-lithium exchange, typically with an alkyllithium reagent such as n-butyllithium in an ether solvent at low temperatures, would generate the dilithiated species. psu.edu This intermediate is then quenched with an excess of dry ice to install the two carboxyl groups.

Table 3: Synthesis via Lithiated Intermediates

| Step | Starting Material | Reagents | Intermediate | Final Product |

|---|

Acylation and Subsequent Oxidation Sequences

A further synthetic strategy involves the introduction of acyl groups onto an aromatic ring, which are subsequently oxidized to carboxylic acids. The Friedel-Crafts acylation is a fundamental reaction for this purpose, where an acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.orgchemcess.com

Starting with 1,2-difluorobenzene, a double Friedel-Crafts acylation could be performed using an acylating agent like acetyl chloride to yield 1,2-diacetyl-3,4-difluorobenzene. wikipedia.org The electron-withdrawing nature of the fluorine atoms and the first introduced acyl group deactivates the ring, often requiring stoichiometric amounts of the catalyst. organic-chemistry.org The resulting diacetyl compound is then subjected to an oxidation reaction, such as a haloform reaction (using sodium hypochlorite (B82951) or hypobromite) or oxidation with stronger agents, to convert the methyl ketone groups into carboxylic acids, thereby forming this compound.

Advanced Synthetic Strategies and Process Optimization

Chemo- and Regioselectivity in Fluorination Reactions

The precise installation of fluorine atoms onto an aromatic ring is a critical aspect of synthesizing fluorinated compounds. Achieving specific substitution patterns, such as the 2,3-difluoro arrangement, requires careful control over the chemo- and regioselectivity of the fluorination reaction. numberanalytics.comrsc.org The choice of fluorinating agent, substrate, and reaction conditions all play a crucial role. numberanalytics.comnih.gov

Electrophilic fluorinating agents, such as Selectfluor®, are commonly used to introduce fluorine to electron-rich aromatic rings. numberanalytics.commdpi.com The regioselectivity is governed by the electronic and steric properties of the substituents already present on the ring. numberanalytics.com For instance, directing groups can be used to guide the incoming fluorine atom to a specific position. In some strategies, the fluorine atoms are introduced early in the synthetic sequence. The synthesis of 1,2-difluorobenzene itself can be achieved via methods like the Balz-Schiemann reaction, starting from 2-fluoroaniline. wikipedia.org Advanced catalytic methods, including those using I(I)/I(III) catalysis, are being developed to achieve highly regioselective fluorination of various organic molecules, which could provide novel pathways to specifically substituted fluoroaromatics. nih.gov

Development of Eco-Friendly Synthetic Routes

The push towards green chemistry has spurred the development of more environmentally benign methods for synthesizing this compound. These routes aim to minimize hazardous waste, reduce energy consumption, and utilize safer reagents and solvents compared to traditional methods.

One established method involves the oxidation of a suitable precursor, such as 2,3-difluoro-4-methyl-benzoic acid. This transformation can be conducted in an aqueous solution of potassium hydroxide (B78521) (KOH) using potassium permanganate (KMnO₄) as the oxidizing agent. The use of water as a solvent is a significant advantage from an environmental standpoint, as it eliminates the need for volatile organic compounds (VOCs). However, this process utilizes a stoichiometric amount of potassium permanganate, which results in the formation of a significant manganese dioxide (MnO₂) byproduct, presenting a challenge for waste management and disposal.

To address the drawbacks of stoichiometric oxidants, research has explored alternative, more sustainable systems. One such avenue is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. tandfonline.com Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that allows for excellent mixing of reactants and catalysts. tandfonline.com Catalyst systems involving water-soluble cobalt (II) species, stabilized in nano-sized aqueous droplets within the scCO₂ fluid by a fluorinated surfactant, have been shown to be effective for the air oxidation of various alkyl aromatic hydrocarbons. tandfonline.com This approach offers a greener alternative to traditional solvents like acetic acid and can operate under milder conditions. tandfonline.com

Furthermore, the development of metal-free catalytic systems represents a significant step forward in eco-friendly synthesis. N-alkyl pyridinium (B92312) salts have been identified as effective catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org These catalysts avoid the use of heavy metals, which are often toxic and environmentally persistent. By modifying the electronic properties of the pyridinium salt, for instance, by introducing an electron-donating dimethylamino group, the catalytic activity can be enhanced, leading to high conversion and selectivity under optimized conditions. rsc.org

Catalyst Systems for Enhanced Synthesis Efficiency

The efficiency of the synthesis of difluoroterephthalic acids is critically dependent on the catalyst system employed. The industry standard for the large-scale oxidation of similar compounds, such as p-xylene (B151628) to terephthalic acid, is the Amoco or Mid-Century process, which utilizes a homogeneous catalyst system. mdpi.comresearchgate.net

This system typically consists of cobalt and manganese salts (e.g., acetates) and a bromide source (e.g., HBr or NaBr) in an acetic acid solvent. mdpi.comnih.gov The synergy between the cobalt, manganese, and bromide components is crucial for achieving high yields and selectivity at the high temperatures (175–225 °C) and pressures (15–30 bar) required for the reaction. nih.govcardiff.ac.uk While highly effective for p-xylene, the oxidation of halogenated xylenes (B1142099) is more challenging due to the presence of electron-withdrawing halogen substituents on the benzene (B151609) ring. google.com This increased difficulty can lead to lower reaction selectivity and a greater proportion of partially oxidized byproducts. google.com

To overcome the harsh conditions and corrosive nature of the bromide-based systems, alternative catalysts have been investigated. N-hydroxyimide catalysts, particularly N-hydroxyphthalimide (NHPI), have shown promise for promoting the oxidation of hydrocarbons with molecular oxygen under milder conditions. csic.es These catalysts can operate at lower temperatures and pressures, potentially in the absence of heavy metals, although they are often used in conjunction with a metal co-catalyst like cobalt(II). nih.gov

The table below provides an overview of catalyst systems used for the oxidation of xylenes and their derivatives, which are relevant to the synthesis of this compound.

| Catalyst System | Precursor Example | Oxidant | Solvent | Key Features |

| Co(OAc)₂/Mn(OAc)₂/NaBr | p-Xylene, Halogenated Xylenes | Air/O₂ | Acetic Acid | Industrial standard; high yield but requires high temperature/pressure and is corrosive. mdpi.comnih.govgoogle.com |

| N-Hydroxyphthalimide (NHPI) / Co(II) | p-Xylene | O₂ | Acetic Acid | Operates under milder conditions (e.g., 65 °C); synergistic effect between NHPI and Co(II). nih.govcsic.es |

| N-Alkyl Pyridinium Salts | p-Xylene | O₂ | None (solvent-free) | Metal-free system; activity tunable by electronic effects of substituents. rsc.org |

| KMnO₄ (Stoichiometric) | 2,3-difluoro-4-methyl-benzoic acid | KMnO₄ | Aqueous KOH | Uses water as a green solvent; produces significant MnO₂ waste. |

| Co(II)/Fluorinated Surfactant | Toluene | Air | Supercritical CO₂ | Green solvent system; avoids corrosive acetic acid. tandfonline.com |

Investigation of Reaction Mechanisms in the Synthesis of Fluorinated Terephthalic Acids

Understanding the reaction mechanism is fundamental to optimizing the synthesis of fluorinated terephthalic acids. The presence of electron-withdrawing fluorine atoms on the aromatic ring significantly influences the reaction pathways.

In the widely used Co/Mn/Br catalyst system, the oxidation of the alkyl groups proceeds through a radical chain mechanism. mdpi.comnih.gov The process is initiated by the oxidation of Co(II) to Co(III), which then oxidizes Mn(II) to Mn(III). nih.gov The Mn(III) species subsequently oxidizes the bromide ion to a bromine radical (Br•). nih.gov This highly reactive bromine radical is the key species that abstracts a hydrogen atom from one of the methyl groups (a benzylic position) on the xylene ring. mdpi.comnih.gov This abstraction generates a benzyl (B1604629) radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical continues the chain reaction, ultimately leading to the formation of the carboxylic acid groups. The presence of electron-withdrawing fluorine atoms makes the abstraction of the benzylic hydrogen more difficult, thus requiring more severe reaction conditions compared to the oxidation of unsubstituted p-xylene. google.com

For oxidations employing potassium permanganate (KMnO₄), the mechanism is also believed to involve a radical pathway. The permanganate ion abstracts a hydrogen atom from the benzylic position to form a benzyl radical intermediate. mdpi.com This is consistent with the observation that alkylbenzenes lacking a benzylic hydrogen (like tert-butylbenzene) are resistant to oxidation under these conditions. The stability of the generated radical is a key factor. Fluorine substituents on the aromatic ring are electron-withdrawing, which can destabilize nearby radical centers, making their formation less favorable.

Computational studies and experimental evidence show that the stability of radicals is decreased by the presence of nearby electronegative atoms. masterorganicchemistry.com The strong electron-withdrawing nature of fluorine can therefore impede the radical-based oxidation of the methyl groups on a difluoroxylene precursor, explaining the need for more forcing reaction conditions or more potent catalytic systems to achieve efficient conversion to this compound.

Role of 2,3 Difluoroterephthalic Acid As a Versatile Building Block

Utilization in the Construction of Complex Organic Molecules

The presence of two carboxylic acid groups and two fluorine atoms on the benzene (B151609) ring allows for a variety of chemical transformations, making 2,3-difluoroterephthalic acid a key component in the construction of intricate molecular architectures.

This compound is instrumental in the synthesis of advanced monomers, which are subsequently used to create high-performance polymers. The fluorine substituents significantly influence the properties of the resulting polymers, often enhancing thermal stability, chemical resistance, and solubility, while lowering the dielectric constant. researchgate.net

For instance, it can be a precursor for monomers used in the production of fluorinated polyamides and polyimides. The general synthesis of polyamides involves the condensation of a dicarboxylic acid with a diamine. rasayanjournal.co.in By substituting terephthalic acid with its 2,3-difluoro derivative, novel polyamides with modified properties can be obtained. The Yamazaki-Higashi phosphorylation reaction is a common method for this type of polycondensation. rasayanjournal.co.in

The synthesis of polyesters is another area where fluorinated terephthalic acids are employed. For example, 2,5-difluoroterephthalic acid has been used to create a range of polyesters with high thermal stability. researchgate.netresearchgate.net Similarly, this compound can be used to synthesize polyesters with unique characteristics.

Furthermore, this compound is a precursor for monomers used in the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal and mechanical properties. researchgate.netresearchgate.net The incorporation of fluorine atoms can improve the processability and solubility of these otherwise rigid polymers. researchgate.netresearchgate.net

The versatility of this compound as a monomer precursor is highlighted in the table below, which showcases its potential in creating various polymer types.

| Polymer Type | Monomer Precursor | Resulting Polymer Properties |

| Polyamides | This compound and various diamines | Enhanced thermal stability, modified solubility |

| Polyesters | This compound and various diols | High thermal stability, tailored melting points |

| Polybenzoxazoles (PBOs) | This compound and bis(o-aminophenol)s | Improved solubility and processability |

Beyond polymer science, this compound and its derivatives are valuable intermediates in the synthesis of fine chemicals. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which then serve as starting points for more complex molecules.

The fluorine atoms on the aromatic ring can also influence the regioselectivity of subsequent reactions, directing incoming substituents to specific positions. This control is crucial in the synthesis of pharmaceuticals and agrochemicals, where precise molecular architecture is essential for biological activity.

For example, fluorinated building blocks are of significant interest in medicinal chemistry. The introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. sioc-journal.cn While direct research on this compound as an intermediate for specific drugs is not widely published, its potential as a scaffold for creating novel, fluorinated bioactive compounds is clear.

The reactivity of the carboxylic acid groups allows for their conversion into other functionalities, as illustrated in the following table:

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohols, Acid Catalyst | Ester |

| Amidation | Amines, Coupling Agents | Amide |

| Reduction | Reducing Agents (e.g., LiAlH4) | Alcohol |

| Acid Chloride Formation | Thionyl Chloride (SOCl2) | Acid Chloride |

Precursor for Advanced Monomers

Stereochemical Aspects in Derivatization

The derivatization of this compound does not inherently involve the creation of new stereocenters at the aromatic ring itself. However, when it is reacted with chiral molecules, diastereomeric products can be formed. For example, the reaction of this compound with a chiral diamine would result in a polyamide with specific stereochemical properties.

The planar nature of the benzene ring and the free rotation around the C-C single bonds connecting the carboxylic acid groups mean that the molecule itself is achiral. The stereochemistry of its derivatives is therefore primarily dictated by the chirality of the other reactants.

Tailoring Reactivity through Structural Modifications of this compound

The reactivity of this compound can be finely tuned through structural modifications. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid groups compared to non-fluorinated terephthalic acid. This enhanced acidity can facilitate certain reactions, such as esterification and amidation.

Further modifications to the aromatic ring, such as the introduction of additional substituents, can further alter its electronic properties and steric environment. For instance, the addition of electron-donating groups would decrease the acidity of the carboxylic acids, while the introduction of more electron-withdrawing groups would increase it.

The fluorine atoms themselves can also be substituted under certain reaction conditions, although this is generally more difficult than reactions involving the carboxylic acid groups. Nucleophilic aromatic substitution reactions could potentially replace the fluorine atoms with other functional groups, opening up further avenues for derivatization.

The ability to modify the structure and, consequently, the reactivity of this compound makes it a highly adaptable building block for creating a wide array of complex organic molecules with desired properties.

Lack of Research Data on this compound in Specified Polymer Applications

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research data specifically concerning the use of This compound in the synthesis of the polymers outlined in the user's request.

The performed searches for the synthesis and characterization of fluorinated polyesters, polyamides, poly(benzoxazole)s, poly(hydroxyether terephthalate)s, and poly(aryl ether ketone)s did not yield specific results for the 2,3-isomer of difluoroterephthalic acid. Instead, the overwhelming majority of published research in these areas focuses on the 2,5-Difluoroterephthalic acid isomer.

For instance, multiple studies detail the polycondensation of 2,5-difluoroterephthalic acid with various diamines, diols, and other monomers to create high-performance polymers. researchgate.netresearchgate.netresearchgate.net Research has shown that the 2,5-isomer is a versatile monomer for creating a range of fluorinated polymers with desirable properties such as thermal stability and improved solubility. researchgate.netnasa.govnasa.gov However, this body of literature does not address the 2,3-isomer.

Due to the strict requirement to focus solely on "this compound" and the absence of specific findings for this compound within the requested application areas, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The available data does not permit a detailed discussion of the polycondensation reactions or the properties of polymers derived from this compound as requested.

Therefore, the article on the "Applications of this compound in Polymer Science and Engineering" cannot be generated at this time.

Table of Compounds

Applications of 2,3 Difluoroterephthalic Acid in Polymer Science and Engineering

Synthesis and Characterization of Fluorine-Containing Polymers

Fluorinated Poly(hydroxyether terephthalate)s via Polyaddition with Bis(epoxide)s

Radical Polymerization Studies

While 2,3-difluoroterephthalic acid is primarily utilized in polycondensation reactions to form polymers like polyesters and polyamides, its application in the realm of radical polymerization is more specialized. Radical polymerization typically involves the addition polymerization of vinyl monomers. pdx.eduethernet.edu.et However, monomers derived from this compound or the acid itself can be incorporated into systems where radical polymerization occurs. For instance, it has been explored in the context of creating porous coordination polymers or metal-organic frameworks (MOFs) that can act as hosts to control the tacticity and arrangement of polymers during radical vinyl polymerization.

The construction of complex polymer architectures, including linear, branched, and crosslinked networks, can be achieved through the unique kinetics of free-radical polymerization. nih.gov Regulating the intermolecular and intramolecular reactions is key to designing these complex structures. nih.gov In this context, functional monomers like this compound can be used to introduce specific properties or functionalities into the resulting polymer network. The principles of free-radical polymerization involve initiation, propagation, and termination steps, and the incorporation of monomers that can influence these stages through their electronic or steric properties is an area of active research. ethernet.edu.etresearchgate.net

Impact of Fluorination on Polymer Architecture and Performance

The introduction of fluorine atoms onto the terephthalic acid backbone at the 2 and 3 positions has a profound impact on the resulting polymer's architecture and performance characteristics. The high electronegativity and small atomic radius of fluorine create strong, stable carbon-fluorine (C-F) bonds, which in turn influence the polymer's properties. mdpi.com

A significant advantage of incorporating fluorine into polymer backbones is the enhancement of thermal stability. societechimiquedefrance.fr Polymers derived from fluorinated monomers, including those from difluoroterephthalic acids, consistently exhibit higher thermal and thermo-oxidative stability compared to their non-fluorinated analogs. researchgate.netresearchgate.netresearchgate.net The high bond energy of the C-F bond contributes to this increased resistance to thermal degradation. mdpi.com

For example, studies on fluorinated polybenzoxazoles (PBOs) prepared using 2,5-difluoroterephthalic acid (a structural isomer of this compound) showed excellent thermal stability, with 10% weight loss occurring at temperatures above 450°C in a nitrogen atmosphere. researchgate.net Similarly, polyesters synthesized from 2,5-difluoroterephthalic acid demonstrated thermal stabilities up to 480°C in nitrogen. researchgate.netresearchgate.net This enhanced stability is attributed to the fluorinated aromatic rings, which are more resistant to addition reactions and thermal cleavage. researchgate.net The degradation mechanism often involves chain scission, but the strong C-F bonds require higher energy to break, thus elevating the decomposition temperature. mdpi.com

Table 1: Thermal Properties of Polymers Derived from Fluorinated Terephthalic Acids

| Polymer Type | Monomer Used | Decomposition Temperature (TGA, 10% weight loss) | Reference |

|---|---|---|---|

| Poly(arylene ether)s | 2,5-Difluoroterephthalic acid | > 450°C (in N₂) | researchgate.net |

| Polyesters | 2,5-Difluoroterephthalic acid | up to 480°C (in N₂) | researchgate.netresearchgate.net |

| Polybenzoxazoles (PBOs) | 2,5-Difluoroterephthalic acid | Improved thermal stability noted | researchgate.net |

Note: Data for the 2,5-isomer is presented to illustrate the general effect of fluorination on terephthalic acid-based polymers.

Fluorination imparts exceptional chemical inertness and solvent resistance to polymers. mdpi.comsocietechimiquedefrance.fr The stable C-F bond is less susceptible to chemical attack. This added ring stability contributes to the high chemical resistance found in polymers containing fluorinated aromatics. researchgate.net Materials like Fluon® PFA, a copolymer of tetrafluoroethylene (B6358150) and perfluoroalkoxyethylene, are resistant to most solvents and are highly stable when used with chemicals. agcce.com

The presence of highly electronegative fluorine atoms significantly alters the electronic distribution within the polymer chain, leading to changes in intermolecular interactions and chain conformation. d-nb.info These interactions can include dipole-dipole forces and, in some cases, weak C–H···F hydrogen bonds, which influence how polymer chains pack together. researchgate.netcore.ac.uk

The properties imparted by fluorination, such as enhanced thermal stability and modified solubility, provide greater control over polymer processing and subsequent film formation. researchgate.net Polymer processing techniques like extrusion and injection molding rely on precise control of viscosity, temperature, and pressure. anton-paar.com The high thermal stability of fluorinated polymers allows for a wider processing window at elevated temperatures without risking degradation. agcce.com

Furthermore, the improved solubility of certain fluorinated polymers in common organic solvents facilitates solution-based processing methods like solution casting and spin coating to produce uniform, high-quality films. researchgate.netutwente.nl The ability to dissolve these high-performance polymers is crucial for applications where they need to be applied as thin coatings or membranes. The properties of the final film, such as mechanical strength and barrier properties, are directly related to the polymer's structure and the processing conditions used. nih.gov

Alterations in Intermolecular Interactions and Chain Conformation

Advanced Functional Polymers Incorporating this compound Units

The unique properties conferred by the this compound moiety have led to its incorporation into a variety of advanced functional polymers. These materials are designed for specific high-performance applications.

One significant area of research is the development of fluorinated polybenzoxazoles (PBOs). researchgate.netresearchgate.net PBOs are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. The introduction of fluorine via difluoroterephthalic acid can enhance these properties while also improving solubility, making them easier to process into fibers and films for aerospace and electronics applications. researchgate.netresearchgate.net

Another application is in the synthesis of novel poly(hydroxyether terephthalate)s. These polymers are prepared through the polyaddition of this compound with various aromatic bis(epoxide)s. researchgate.net The resulting materials possess a combination of desirable properties, including high thermal stability and good processability.

Furthermore, fluorinated terephthalates are being actively investigated as electrode materials for next-generation batteries. For example, disodium (B8443419) 2,3-difluoroterephthalate has been studied as a potential anode material for sodium-ion batteries. acs.org The fluorine atoms can interact with sodium ions during the charge-discharge cycle, enhancing cyclic stability. researchgate.netacs.org The electron-withdrawing nature of fluorine also influences the redox potential of the material. The ability to tune the electrochemical properties through fluorination makes these compounds promising for energy storage applications. researchgate.net

Insufficient Published Data on Polymer Applications of this compound

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of published research specifically detailing the applications of This compound in the outlined areas of polymer science and engineering. The provided structure requires an in-depth analysis of its use in polymers with enhanced dielectric properties, materials for gas separation, optical and electronic polymer systems, and specific methodologies for molecular weight control.

The performed searches did not yield specific data for the 2,3-isomer of difluoroterephthalic acid within these polymer application contexts. While the synthesis of this compound has been documented, its subsequent use and the characterization of polymers derived from it—particularly concerning their dielectric, gas transport, optical, and electronic properties—are not present in the available literature. chemrxiv.org

Research in the field of fluorinated aromatic polyesters and other high-performance polymers extensively covers related isomers, such as 2,5-Difluoroterephthalic acid and 2,6-Difluoroterephthalic acid . researchgate.netresearchgate.netacs.orgnasa.govresearchgate.net These compounds have been investigated for their effects on polymer properties, including thermal stability, solubility, and in some cases, dielectric and gas permeation characteristics. researchgate.netresearchgate.netnasa.gov For instance, studies on polymers derived from 2,5-difluoroterephthalic acid mention benefits such as a decreased dielectric constant and improved thermal stability. researchgate.netresearchgate.net

However, due to the strict focus of the request on the This compound isomer, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The subtle yet significant differences in isomeric structure can lead to vastly different chemical and physical properties in the resulting polymers, making extrapolation of data from other isomers scientifically unsound.

Therefore, the requested article cannot be generated at this time due to the absence of specific, published research findings for this compound in the specified polymer applications.

Integration of 2,3 Difluoroterephthalic Acid in Metal Organic Frameworks Mofs and Coordination Polymers

Design and Synthesis of MOFs with 2,3-Difluoroterephthalate Linkers

The design of MOFs using 2,3-difluoroterephthalate is rooted in the principles of reticular chemistry, where the geometry of the organic linker and the coordination preference of the metal ion dictate the final topology of the framework. rsc.org The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the 2,3-difluoroterephthalic acid linker are dissolved in a suitable solvent and heated in a sealed vessel. hidenisochema.com This process facilitates the self-assembly of the components into a crystalline, porous structure. hidenisochema.com

A notable family of MOFs incorporating fluorinated terephthalates is based on cerium(IV) and exhibits the MIL-140 topology. researchgate.net Researchers have successfully synthesized analogues of the perfluorinated F4_MIL-140A(Ce) using linkers with lower degrees of fluorination, including this compound, to create Fx_MIL-140A(Ce) where x=2. chemrxiv.orgchemrxiv.org The synthesis of these Ce(IV)-based MOFs often involves reacting cerium ammonium (B1175870) nitrate (B79036) with the corresponding fluorinated terephthalic acid in water or other solvents like acetonitrile. researchgate.netchemrxiv.orgresearchgate.net The use of modulators, such as acetic acid, can be employed to control the crystallization process and, in some cases, to select between different topologies like MIL-140 and UiO-66. researchgate.net The resulting Fx_MIL-140A(Ce) materials are characterized using a variety of techniques, including powder X-ray diffraction, thermogravimetric analysis, and solid-state nuclear magnetic resonance spectroscopy, to confirm their structure and thermal stability. chemrxiv.orgchemrxiv.org The MIL-140 structure is characterized by one-dimensional pores formed by the interconnection of infinite chains of CeO7 polyhedra by the dicarboxylate linkers. researchgate.net

Structural isomerism in MOFs refers to the existence of different framework structures from the same set of molecular components. This phenomenon can be influenced by synthesis conditions such as the choice of solvent or the use of templates. rsc.orgrsc.org For instance, using different solvents like N,N-dimethylformamide or N,N-diethylformamide has led to the formation of two distinct isomeric In-MOFs from the same ligand and metal source. rsc.org Similarly, structural isomers have been reported for cobalt-based MOFs, where the arrangement of the linkers and metal centers differs between the isomers. nih.gov

In the context of fluorinated MOFs, different isomers and topologies can arise. The reaction of cerium ammonium nitrate and tetrafluoroterephthalic acid in water can yield two different topologies, UiO-66 and MIL-140, depending on the concentration of the acetic acid modulator used during synthesis. researchgate.net While specific structural isomers of a MOF based purely on the 2,3-difluoroterephthalate linker are not extensively detailed in the provided context, the principles of MOF chemistry suggest that variations in synthesis could lead to different packing arrangements or interpenetration, resulting in isomeric frameworks.

Defect engineering is a powerful strategy to intentionally introduce imperfections into the crystalline lattice of MOFs to enhance their properties. These defects can take the form of missing linkers or missing metal clusters (nodes), which can break the perfect periodicity of the framework. researchgate.net Such vacancies can create coordinatively unsaturated metal sites (CUSs), which can act as active sites for catalysis or enhance interactions with guest molecules. Defects can also lead to the formation of larger, mesoporous structures within the microporous framework, potentially improving mass transfer.

The introduction of defects is often controlled by adding modulators, such as monocarboxylic acids, during synthesis. researchgate.net These modulators compete with the primary linker for coordination to the metal centers, and their concentration and acidity can be tuned to control the density of defects. researchgate.net In some systems, like UiO-66, this can even induce the formation of a different, but related, topology (reo). diamond.ac.uk While defect engineering has been broadly studied in frameworks like UiO-66 and MIL-series MOFs, the principles are applicable to systems utilizing 2,3-difluoroterephthalate linkers to tune porosity and introduce active sites. researchgate.net

Structural Isomerism and Topologies in Fluorinated MOFs

Investigating Gas Adsorption and Separation Properties

The introduction of fluorine atoms onto the organic linkers of MOFs significantly alters their gas adsorption properties. Fluorination can enhance the affinity of the framework for certain molecules, like CO2, through favorable electrostatic interactions between the electronegative fluorine atoms and the quadrupole moment of the CO2 molecule. nih.govnih.gov

Some flexible MOFs exhibit cooperative adsorption, characterized by a sudden, step-like increase in gas uptake over a narrow pressure range. chemrxiv.orgchemrxiv.org This behavior is often visualized as an "S-shaped" or sigmoidal isotherm and is attributed to a structural phase transition in the framework induced by the guest molecules. researchgate.netcnr.it The perfluorinated MOF, F4_MIL-140A(Ce), is a prime example that displays a cooperative CO2 adsorption mechanism. chemrxiv.orgchemrxiv.org This cooperativity is enabled by a concerted rotation of the tetrafluoroterephthalate linkers upon CO2 adsorption. chemrxiv.org

However, research into Fx_MIL-140A(Ce) analogues reveals that the degree of fluorination is critical for this mechanism. chemrxiv.orgchemrxiv.org When the tetrafluoroterephthalate linker is replaced with 2,3-difluoroterephthalate, this cooperative adsorption mechanism is "switched off". chemrxiv.orgchemrxiv.org The resulting F2_MIL-140A(Ce) material exhibits a standard Langmuir-type CO2 adsorption isotherm, indicating a more conventional, non-cooperative gas uptake. chemrxiv.orgchemrxiv.org This suggests that the reduced steric hindrance and altered electronic environment from having fewer fluorine atoms on the linker prevent the concerted framework transition required for cooperative adsorption of CO2. chemrxiv.org Interestingly, a cooperative mechanism seems to persist when water is the adsorbate, likely due to its ability to form hydrogen-bond-like interactions with the linker. chemrxiv.org

The degree of linker fluorination not only affects the adsorption mechanism but also directly impacts the selectivity and capacity for different gases. While fluorination generally enhances CO2 affinity, reducing the number of fluorine atoms from four (in tetrafluoroterephthalate) to two (in 2,3-difluoroterephthalate) has a marked effect on the separation performance for CO2/CH4 mixtures. nih.govrsc.org

Studies on the Fx_MIL-140A(Ce) series show that decreasing the fluorine content leads to a higher methane (B114726) (CH4) adsorption capacity. chemrxiv.orgchemrxiv.org This increase in CH4 uptake, combined with the altered CO2 interaction, results in a progressive decrease in the CO2/CH4 selectivity. chemrxiv.orgchemrxiv.org Adsorption microcalorimetry studies have confirmed that a higher degree of fluorination leads to a stronger interaction with CO2 molecules. chemrxiv.org The Lewis acidity of the accessible Ce(IV) metal sites also decreases with a lower degree of fluorination due to the reduced electron-withdrawing character of the aromatic linker. chemrxiv.orgchemrxiv.org Therefore, while the use of 2,3-difluoroterephthalate instead of its perfluorinated counterpart eliminates cooperative CO2 uptake, it also modifies the balance of interactions governing CO2 and CH4 adsorption, ultimately reducing the material's selectivity for CO2 over CH4. chemrxiv.orgchemrxiv.org

Interactive Data Table: Gas Adsorption Properties of Fluorinated MOFs

This table summarizes the effect of linker fluorination on the gas adsorption properties in selected MOFs.

| MOF | Linker | CO2 Uptake (mmol/g at ~1 bar, 298 K) | CH4 Uptake (mmol/g at ~1 bar, 298 K) | CO2/CH4 Selectivity | CO2 Isotherm Shape | Reference |

| F4_MIL-140A(Ce) | Tetrafluoroterephthalic acid | ~2.5 | Low | High | Sigmoidal (Cooperative) | chemrxiv.org, chemrxiv.org, researchgate.net |

| F2_MIL-140A(Ce) | This compound | Data not specified | Higher than F4 analogue | Decreased | Langmuir (Non-cooperative) | chemrxiv.org, chemrxiv.org |

| F-MOF Series | Stepwise fluorinated linkers | Increases with F content | Data not specified | Increases with F content | Not specified | nih.gov, rsc.org |

Role of Lewis Acidity of Metal Sites in Fluorinated MOFs

The introduction of electron-withdrawing fluorine atoms to the organic linkers in MOFs can significantly enhance the Lewis acidity of the metal nodes. nih.gov This effect is a direct consequence of the inductive effect of the fluorine atoms, which pulls electron density away from the carboxylate groups and, subsequently, from the metal centers they are coordinated to. A stronger Lewis acid site can lead to enhanced catalytic activity and stronger interactions with guest molecules. nih.govrsc.org

Research on a series of cerium(IV)-based MOFs, including one synthesized with a difluoroterephthalate linker, demonstrated that the degree of fluorination of the organic linker plays a key role in the Lewis acidity of the metal sites. chemrxiv.org In situ infrared spectroscopy using carbon monoxide (CO) as a probe molecule confirmed that the Lewis acidity of the Ce(IV) sites decreases as the number of fluorine atoms on the linker is reduced. chemrxiv.org This finding is crucial as it establishes a direct relationship between the ligand's electronic properties and the reactivity of the metal centers within the MOF.

The enhanced Lewis acidity in fluorinated MOFs has been shown to be beneficial for various catalytic reactions. For instance, zirconium-based MOFs with perfluorinated linkers exhibited significantly higher Lewis acidity compared to their non-fluorinated and nitrated counterparts. nih.gov This increased acidity translated into high activity for Diels-Alder and arene C-H iodination reactions, showcasing the potential of ligand fluorination as a strategy to design highly active single-site solid Lewis acid catalysts. nih.gov The ability to tune the Lewis acidity of the metal sites by simply modifying the organic linker is a powerful tool for the rational design of MOFs for specific applications. rsc.org

Catalytic Applications of 2,3-Difluoroterephthalate-Based MOFs

The tunable Lewis acidity and well-defined porous structures of MOFs incorporating 2,3-difluoroterephthalate make them promising candidates for heterogeneous catalysis. rsc.org The enhanced Lewis acidity of the metal centers, induced by the electron-withdrawing fluorine atoms, can accelerate a variety of chemical transformations. nih.govnih.gov

While specific studies focusing solely on 2,3-difluoroterephthalate are emerging, the broader class of fluorinated MOFs has demonstrated significant catalytic potential. For example, zirconium-based MOFs with fluorinated linkers have been successfully employed as highly active catalysts for several organic reactions, including Diels-Alder reactions, epoxide ring-opening, Friedel-Crafts acylation, and alkene hydroalkoxylation. nih.govnih.gov These catalysts often outperform their homogeneous counterparts in terms of activity and stability, and can be recycled and reused. rsc.orgnih.gov

Table 1: Catalytic Performance of Selected Lewis Acidic MOFs

| Catalyst | Reaction | Key Findings |

|---|---|---|

| Zr₆-fBDC | Diels-Alder, C-H Iodination | Highly active single-site solid Lewis acid catalyst. nih.gov |

| ZrOTf-BTC@SiO₂ | Diels-Alder, Epoxide Ring-Opening | Exceptionally high turnover numbers under continuous flow conditions. nih.gov |

Sensing Applications of Fluorinated MOFs

The unique properties of fluorinated MOFs, including those based on 2,3-difluoroterephthalate, make them attractive materials for chemical sensing applications. mdpi.comnih.gov The porous nature of MOFs allows for the selective adsorption of analyte molecules, and the interaction between the analyte and the framework can lead to a detectable change in the material's physical or chemical properties, such as luminescence. nih.govrsc.org

Luminescent MOFs (LMOFs) are particularly promising for sensing applications. nih.govrsc.org The incorporation of fluorinated linkers can influence the luminescent properties of the MOF and its response to different analytes. While extensive research on the specific sensing applications of 2,3-difluoroterephthalate-based MOFs is still developing, the principles are well-established within the broader family of fluorinated and non-fluorinated MOFs. For example, lanthanide-based MOFs have been shown to be effective fluorescent sensors for various cations and anions in water. mdpi.com The detection mechanism often relies on the quenching or enhancement of the MOF's luminescence upon interaction with the target analyte. mdpi.com

Fundamental Principles Governing Adsorption Mechanisms in Flexible Fluorinated MOFs

Flexible or "soft porous" MOFs are a fascinating subclass of materials that can undergo reversible structural changes in response to external stimuli, such as the adsorption of guest molecules. chemrxiv.org This "breathing" behavior is characterized by a transition between a contracted (closed-pore) and an expanded (open-pore) phase. acs.org The incorporation of fluorinated linkers like 2,3-difluoroterephthalate can significantly influence these adsorption-induced structural transitions.

The fluorination of the organic linker can impact the framework's flexibility and its interactions with guest molecules. chemrxiv.org For instance, in a study comparing a fluorinated MIL-53(Al) analogue with its non-fluorinated counterpart, the fluorinated version exhibited a different affinity for water and a distinct two-step expansion upon water adsorption, in contrast to the typical contraction observed in the original MIL-53(Al). chemrxiv.org This highlights the crucial role of fluorination in tuning the host-guest interactions that govern the breathing mechanism.

In a cerium-based MOF series, the removal of fluorine atoms from the tetrafluoroterephthalate linker to a difluoro-analogue was found to switch off a cooperative CO₂ adsorption mechanism. chemrxiv.org The perfluorinated MOF displayed a step-shaped isotherm indicative of a concerted structural change upon CO₂ uptake, while the less fluorinated versions showed standard Langmuir-type adsorption. chemrxiv.org This change was attributed to reduced steric hindrance around the primary adsorption sites in the less fluorinated frameworks. chemrxiv.org These findings underscore the delicate interplay between linker functionalization, framework dynamics, and adsorption behavior in flexible fluorinated MOFs.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid |

| 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid |

| Carbon monoxide |

| Carbon dioxide |

| Water |

| Methane |

| Nitrogen |

| Sevoflurane |

| Desflurane |

| Sulfur hexafluoride |

| N-methylacridone |

| Trimethylsilyl triflate |

| Scandium(III) triflate |

Computational and Theoretical Investigations of 2,3 Difluoroterephthalic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate properties of molecules like 2,3-difluoroterephthalic acid and its derivatives. These computational methods provide profound insights into the electronic structure, thermodynamic stability, and spectroscopic characteristics of these compounds.

Electronic Structure Analysis (HOMO-LUMO, frontier orbitals)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comaustinpublishinggroup.com A smaller gap generally signifies higher chemical reactivity and a greater propensity for intramolecular charge transfer. nih.gov

In the context of fluorinated terephthalic acid derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO levels. For instance, in a study of di-fluorinated indacenodithiophene derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level of theory predicted HOMO and LUMO energies, revealing that the introduction of fluorine atoms lowered both energy levels. kaust.edu.sa The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. mdpi.com The analysis of these frontier orbitals helps in understanding how the molecule will interact with other species and its potential applications in areas like organic electronics. irjweb.comaustinpublishinggroup.com

The distribution of these frontier orbitals across the molecular structure can be visualized to identify the regions most likely to be involved in chemical reactions. austinpublishinggroup.com For many organic molecules, the HOMO and LUMO are distributed across the aromatic core, indicating that this is the primary site of electronic activity.

Thermodynamics and Geometric Behaviors of Difluoroterephthalates

The quality of a molecular equilibrium geometry is a foundational factor for the accuracy of quantum chemical calculations. mdpi.com DFT methods are employed to optimize the molecular structure, finding the lowest energy conformation. mdpi.com These optimized geometries are crucial for subsequent calculations of thermodynamic parameters.

Quantum chemical calculations can provide valuable data on the thermodynamic stability of difluoroterephthalate compounds. By calculating parameters such as the enthalpy of formation, researchers can assess the energetic favorability of these molecules. mdpi.com Geometric quantum thermodynamics, an emerging field, leverages the differential geometry of the quantum state space to provide a deeper understanding of thermodynamic properties. aps.org This approach can define concepts like quantum heat and work, offering a more nuanced view of energy transformations at the molecular level. aps.orgarxiv.orgaps.org

For example, studies on halogenated carboxylates, including a fluorinated terephthalate (B1205515), have shown that the introduction of fluorine atoms can enhance cyclic stability in applications like sodium-ion batteries. researchgate.net These computational insights, combining geometric optimization and thermodynamic analysis, are vital for designing materials with desired stability and performance characteristics.

Prediction of Spectroscopic Signatures (e.g., UV-Vis spectra via TD-DFT)

Time-dependent density functional theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This technique calculates the excitation energies and oscillator strengths of electronic transitions between the ground state and various excited states. ajol.info The calculated excitation energies correspond to the positions of absorption peaks in the UV-Vis spectrum.

The process typically involves first optimizing the molecule's ground state geometry using DFT. nih.gov Then, a TD-DFT calculation is performed on the optimized structure to determine the vertical excitation energies. nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Implicit Solvation Model (IEF-PCM), can significantly impact the accuracy of the predicted spectra when compared to experimental data. mdpi.comnih.gov

For many organic molecules, the primary electronic transitions observed in the UV-Vis spectrum are π-π* transitions, often corresponding to the HOMO-LUMO excitation. nih.gov By analyzing the orbitals involved in these transitions, researchers can gain a deeper understanding of the electronic structure and how it relates to the molecule's absorption of light. youtube.com

Electron Transfer Integral Calculations

Electron transfer integrals, also known as electronic coupling or transfer integrals, are a measure of the electronic interaction between adjacent molecules or molecular fragments. scm.com These values are crucial for predicting the charge transport properties of organic materials, which is essential for their application in electronic devices.

ADF (Amsterdam Density Functional) is a software package that can calculate transfer integrals using methods like the "energy splitting in dimer" (ESID) approach or a direct method based on its fragment approach. scm.com For electron transport, the calculation often involves the energetic splitting of the LUMO and LUMO+1 orbitals in a dimer system. scm.com Similarly, for hole transport, the splitting of the HOMO and HOMO-1 orbitals is considered. scm.com

The calculation of these integrals for fluorinated compounds like this compound and its derivatives can provide insight into how fluorination affects intermolecular electronic communication and, consequently, charge mobility. For example, in a study on an n-type semiconductor, electron transfer integrals were calculated based on LUMO:LUMO overlap to understand its performance in transistor devices. kaust.edu.sa

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about their conformational dynamics and interactions.

Conformational Studies of Fluorinated Terephthalic Acid Derivatives

MD simulations are particularly useful for studying the conformational preferences and flexibility of molecules. nih.gov For fluorinated terephthalic acid derivatives, these simulations can reveal how the introduction of fluorine atoms influences the molecule's shape and internal motions. researchgate.net

Developing accurate force fields is a critical prerequisite for reliable MD simulations. nih.gov For fluorinated aromatic compounds, specific parameters for the fluorine atoms need to be developed and validated. nih.gov Once a reliable force field is established, MD simulations can be run for extended periods (nanoseconds to microseconds) to explore the conformational landscape of the molecule. nih.gov

These simulations can track the fluctuations in bond lengths, angles, and dihedral angles over time. Analysis of these trajectories can identify the most stable conformations and the energy barriers between them. researchgate.net For instance, in studies of molecular rotors containing difluorophenylene units, MD simulations, complemented by experimental data and DFT calculations, have been used to understand the rotational dynamics and conformational flexibility of these systems both in solution and in the solid state. researchgate.net Such studies are vital for understanding how molecular structure dictates dynamics and function in complex environments. jyu.fitheses.czchemrxiv.org

Understanding Molecular Interactions within Functional Materials

Computational studies are crucial for understanding the nuanced molecular interactions of this compound within functional materials. These investigations provide insights into how this molecule interacts with its environment, which is fundamental to designing materials with specific properties.

In the context of metal-organic frameworks (MOFs), computational analysis has been used to explore the interactions between linkers like this compound and other components of the framework. For instance, studies on isoreticular MOFs have shown that the introduction of fluorine atoms can significantly alter the binding energy between the framework and encapsulated guest molecules, such as ionic liquids. acs.org Computational methods, like grand canonical Monte Carlo (GCMC) simulations, have been employed to calculate these binding energies, revealing that fluorination can lead to weaker interactions between the framework and guest anions. acs.org This is attributed to the low polarizability of fluorine, which influences interactions like C–H···F hydrogen bonds. acs.org

The following table summarizes the calculated binding energies between an ionic liquid and different fluorinated MOF frameworks, illustrating the impact of fluorination on molecular interactions.

| Material | Calculated Binding Energy (kcal mol⁻¹) |

| IL@DMOF-0F | -38.3 |

| IL@DMOF-1F | -36.0 |

| IL@DMOF-2F | -36.1 |

Data sourced from computational studies on ionic liquid-encapsulated MOFs. acs.org

These computational insights are invaluable for the rational design of functional materials, allowing researchers to predict and tailor material properties by strategically modifying the molecular structure of components like this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools for elucidating the intricate mechanisms of chemical reactions involving this compound and its derivatives. By modeling the reaction pathways, transition states, and intermediate structures, researchers can gain a detailed understanding of how these reactions proceed at a molecular level.

Theoretical approaches such as Density Functional Theory (DFT) and combined quantum mechanical/molecular mechanical (QM/MM) methods are frequently used to investigate reaction mechanisms. nih.gov These methods allow for the calculation of potential energy surfaces, which map the energy of a system as a function of its geometry, helping to identify the most likely reaction path. smu.edu The analysis of the intrinsic reaction coordinate (IRC) can further delineate the step-by-step energetic changes along the reaction path between stationary states. smu.edu

For example, in the study of metalloenzymes that catalyze reactions similar to those that could involve derivatives of this compound, computational methods have been used to explore different putative mechanisms. nih.gov These studies can determine the relative energies of reactants, transition states, and products, providing crucial evidence to support or refute proposed mechanistic pathways. smu.edu

The application of these computational techniques can be particularly insightful for understanding reactions such as redox processes, bond activations, and rearrangements. nih.gov For instance, computational studies on the electrochemical behavior of fluorinated terephthalates have helped to explain the differences in performance based on the degree and position of fluorination. acs.org These models can reveal how the electronic structure and geometry of the molecule change during the reaction, influencing its reactivity.

While specific computational studies detailing the reaction mechanisms of this compound itself are not extensively documented in the provided search results, the general applicability of these computational methods is well-established for a wide range of chemical reactions. nih.govsmu.edunih.govarxiv.org These approaches provide a framework for future investigations into the specific reactivity of this compound.

Impact of Fluorine Substituents on Molecular Planarity and Conformation

In the case of fluorinated disodium (B8443419) terephthalates, computational studies have shown that as the number of fluorine atoms increases, the planarity of the molecule is disrupted. acs.org This effect is particularly pronounced in tetrafluoroterephthalate, where the carboxylate groups are oriented at a 90° angle to the benzene (B151609) ring. acs.org This loss of planarity is attributed to steric hindrance between the fluorine atoms and the carboxylate groups. acs.org

A comparative study of disodium 2-fluoroterephthalate, disodium 2,3-difluoroterephthalate, and disodium tetrafluoroterephthalate revealed that the monofluorinated derivative largely maintains its planarity, while the difluorinated and tetrafluorinated analogs exhibit increasing degrees of non-planarity. acs.org This disruption of planarity has been shown to have a direct consequence on the material's properties, such as its electrochemical performance in sodium-ion batteries, where a planar conformation is more favorable for redox reactions. acs.org

The following table summarizes the effect of fluorination on the conformation of the carboxylate groups in disodium terephthalate derivatives.

| Compound | Degree of Fluorination | Carboxylate Group Orientation |

| Disodium 2-fluoroterephthalate | Mono | Largely planar |

| Disodium 2,3-difluoroterephthalate | Di | Disrupted planarity |

| Disodium tetrafluoroterephthalate | Tetra | 90° rotation |

Data based on computational modeling of fluorinated disodium terephthalates. acs.org

These findings underscore the critical role that fluorine substitution plays in determining the three-dimensional structure of terephthalic acid derivatives. The ability to computationally predict these conformational changes is essential for the design of functional materials where molecular geometry is a key determinant of performance.

Electrochemical Research and Energy Storage Applications of 2,3 Difluoroterephthalic Acid Derivatives

Anodic Performance Studies in Sodium-Ion Batteries (NIBs)

The sodium salt of 2,3-difluoroterephthalic acid, disodium (B8443419) 2,3-difluoroterephthalate (23FTP), has been evaluated as an anode material in NIBs. Its performance is often benchmarked against other fluorinated and non-halogenated analogues to elucidate structure-property relationships. acs.org

In studies using a 1 M NaPF₆ in diethylene glycol dimethyl ether (DEGDME) electrolyte, disodium 2,3-difluoroterephthalate (23FTP) demonstrated defined electrochemical activity. acs.org Galvanostatic charge/discharge profiles for 23FTP show a redox plateau around 0.4 V vs. Na/Na⁺, indicating the potential at which the sodiation/desodiation process occurs. acs.org

However, its capacity is significantly influenced by the degree of fluorination. Experimental results show that 23FTP delivers a modest initial capacity of 88 mAh g⁻¹. acs.org This is considerably lower than the monofluorinated analogue, disodium 2-fluoroterephthalate (MFTP), which exhibits a high initial capacity of 196 mAh g⁻¹. Conversely, the tetrafluorinated version, disodium tetrafluoroterephthalate (TFTP), is largely redox inactive, with a negligible capacity of 48 mAh g⁻¹ and no distinct redox plateaus. acs.org

| Compound Name | Abbreviation | Initial Capacity (mAh g⁻¹) | Redox Plateau (V vs. Na/Na⁺) | Reference |

|---|---|---|---|---|

| Disodium 2-fluoroterephthalate | MFTP | 196 | ~0.4 | acs.org |

| Disodium 2,3-difluoroterephthalate | 23FTP | 88 | ~0.4 | acs.org |

| Disodium tetrafluoroterephthalate | TFTP | 48 | None | acs.org |

The stability of an electrode during repeated charge and discharge cycles is a critical metric for battery applications. Research indicates that fluorine substitution, in general, can enhance the cycling stability of terephthalate-based anodes. acs.org This improvement is partly attributed to the interaction between the fluorine atoms and the inserted sodium ions. acs.orgresearchgate.net

While the monofluorinated derivative (MFTP) retains its high reversible capacity well over 50 cycles, the lower initial capacity of 23FTP suggests a less favorable long-term performance under the same conditions. acs.org The stability is intrinsically linked to the structural changes and solubility of the electrode material during cycling. For instance, studies on a different isomer, disodium 2,5-difluoroterephthalate, have shown that the presence of two fluorine atoms can reduce solubility and enhance cyclic stability, leading to a long cycle life of 300 cycles. researchgate.netuh.eduresearchgate.net Although this demonstrates the general potential of difluorinated structures, the specific performance of the 2,3-isomer is comparatively lower. acs.org

Electrochemical Reactivity and Capacity Investigations

Influence of Fluorination Position and Degree on Electrochemical Performance

The position and number of fluorine substituents on the terephthalate (B1205515) molecule have a profound effect on its electrochemical properties. acs.org A comparative study of monofluorinated (MFTP), 2,3-difluorinated (23FTP), and tetrafluorinated (TFTP) terephthalates revealed that performance does not linearly correlate with the degree of fluorination. acs.org

The superior performance of the monofluorinated MFTP over the difluorinated 23FTP and the inactive TFTP is primarily attributed to molecular geometry. Computational and experimental data show that increasing the number of fluorine atoms, particularly in close proximity to the carboxylate groups, disrupts the planarity of the molecule. acs.org This steric hindrance causes the carboxylate groups, which are the redox-active centers, to rotate out of the plane of the benzene (B151609) ring. This rotation disrupts the π-conjugation of the system, hindering the electron transfer necessary for the redox reaction and thus inhibiting sodiation/desodiation. acs.org In the case of TFTP, the carboxylate groups are twisted by as much as 90°, effectively shutting down their redox activity. acs.org

Fluorination also modifies the electronic structure by altering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgacademie-sciences.fr While a narrower HOMO-LUMO gap is typically associated with better electrochemical performance, the geometric disruption caused by multiple fluorine atoms in 23FTP and TFTP appears to be the dominant, performance-limiting factor. acs.org

Ion-Dipole Interactions and Their Role in Ion Insertion/Deinsertion

Ion-dipole interactions play a crucial role in the functioning of sodium-ion batteries, influencing everything from electrolyte properties to the stability of the electrode-electrolyte interphase. researchgate.netnih.govnih.gov In the context of fluorinated terephthalates, a key beneficial effect of fluorine substitution is the introduction of specific ion-dipole interactions between the fluorine atoms and sodium ions (Na⁺). acs.org

Redox Mechanisms of Fluorinated Terephthalate Salts

The fundamental redox mechanism of disodium terephthalate and its fluorinated derivatives involves the reversible uptake and removal of sodium ions by the carboxylate groups (-COONa). acs.org This n-type redox mechanism sees the organic molecule transition from a neutral to a negatively charged state upon reduction (sodiation), balanced by the uptake of Na⁺ cations. aip.org

The process can be generalized in two steps during discharge (sodiation):

Reduction: The terephthalate molecule accepts electrons at the anode.

Cation Uptake: Sodium ions (Na⁺) from the electrolyte are inserted into the electrode material to balance the negative charge, forming a more sodiated salt.

During the charge (desodiation), this process is reversed. The electrochemical potential at which this occurs for 23FTP is approximately 0.4 V vs. Na/Na⁺. acs.org

The efficiency of this mechanism is highly dependent on the molecular structure. As established, fluorination significantly impacts the planarity and the electronic energy levels (HOMO-LUMO gap) of the molecule. acs.org For the redox reaction to proceed effectively, the carboxylate groups must remain in conjugation with the aromatic ring to facilitate electron delocalization. When higher degrees of fluorination (as in 23FTP and TFTP) force the carboxylate groups out of plane, this conjugation is broken, hindering the redox reaction and leading to lower capacity and poor electrochemical performance. acs.org

Supramolecular Assemblies and Engineered Architectures Incorporating 2,3 Difluoroterephthalic Acid

Design and Synthesis of Oligoamide Nanorings with Fluorine-Dense Surfaces

A notable example of the application of 2,3-difluoroterephthalic acid in supramolecular chemistry is in the creation of oligoamide nanorings with fluorine-dense inner surfaces. Researchers have successfully synthesized these nanostructures through amide-forming condensation reactions. soton.ac.uk In one study, varying ratios of this compound were reacted with a derivative of 3,5-diamino-4-fluorobenzamide. soton.ac.uk This approach yielded nanochannel structures with internal diameters ranging from 0.9 to 1.9 nanometers, characterized by a high density of fluorine atoms lining the interior. soton.ac.ukdokumen.pub